3-Chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic structure with a pyrazole ring fused to a pyrimidine ring. Key features include:
- Position 5: Thiophen-2-yl group, contributing aromaticity and electron-rich properties.
- Position 7: Trifluoromethyl (-CF₃) group, improving metabolic stability and lipophilicity.
- Position 2: Carbonyl chloride (-COCl) group, a reactive moiety enabling further derivatization (e.g., amide or ester formation).
Its molecular formula is C₁₂H₄Cl₂F₃N₃OS (MW: 366.15 g/mol) , and it is primarily used as an intermediate in medicinal chemistry for synthesizing bioactive molecules.
Properties
IUPAC Name |
3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl2F3N3OS/c13-8-9(10(14)21)19-20-7(12(15,16)17)4-5(18-11(8)20)6-2-1-3-22-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIRBKUHISEDDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl2F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701124749 | |
| Record name | 3-Chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701124749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848422-66-2 | |
| Record name | 3-Chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848422-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701124749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of a suitable precursor containing the thiophen ring and the trifluoromethyl group under acidic or basic conditions. The chloro group is introduced through halogenation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle the specific reaction conditions required for each step. Continuous flow chemistry might be employed to improve efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the thiophen ring to its corresponding sulfoxide or sulfone.
Reduction: Reduction reactions might target the trifluoromethyl group, although this is less common due to its stability.
Substitution: Substitution reactions are common, especially at the chloro and trifluoromethyl positions, using various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and various metal catalysts.
Reduction: Reductions might use lithium aluminum hydride (LiAlH4) or other strong reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced trifluoromethyl derivatives.
Substitution: Various substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of pyrazolo-pyrimidines exhibit significant anticancer properties. The compound can be modified to enhance its efficacy against various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. For example, studies have shown that similar compounds can inhibit kinases that are crucial for cancer cell survival .
- Antiviral Properties : The structural motifs present in this compound suggest potential antiviral activity. Compounds with similar frameworks have been reported to interfere with viral replication mechanisms, making them candidates for antiviral drug development .
Agrochemicals
- Pesticide Development : The unique chemical structure allows for the exploration of this compound as a potential pesticide. Its reactivity can be tailored to target specific pests while minimizing impact on non-target organisms. Research into similar compounds has shown promise in developing selective herbicides that disrupt metabolic pathways in plants .
Material Science
- Polymer Chemistry : The compound can serve as a building block for synthesizing advanced materials, including polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices could lead to the development of materials suitable for high-performance applications.
Case Studies and Research Findings
Mechanism of Action
The exact mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might involve interactions with molecular targets such as enzymes or receptors, leading to downstream effects in biological pathways.
Comparison with Similar Compounds
Substitution at Position 5 (Thiophene/Phenyl Derivatives)
Substitution at Position 2 (Carbonyl Chloride Derivatives)
Electronic and Steric Effects
- Trifluoromethyl (-CF₃) at C-7 : Common across all analogs, this group enhances metabolic stability and electron-withdrawing effects, favoring interactions with hydrophobic binding pockets .
- Chlorine at C-3 : Present in the target compound and most analogs, it directs electrophilic substitution and stabilizes the pyrazole ring .
- Thiophene vs. Phenyl derivatives (e.g., 4-fluorophenyl) offer tunable steric bulk and polarity .
Biological Activity
3-Chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C12H7ClF3N3OS
- Molecular Weight : 319.71 g/mol
The structure features a pyrazolo-pyrimidine core with a chloro substituent and a trifluoromethyl group, which are known to influence biological activity through various mechanisms.
Anticancer Properties
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. The compound has been evaluated for its ability to inhibit cancer cell proliferation.
- Mechanism of Action : The compound is believed to act by interfering with cellular signaling pathways involved in cancer cell growth and survival, particularly through the inhibition of kinases associated with tumor progression.
-
Case Studies :
- A study demonstrated that treatment with 3-Chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine resulted in a dose-dependent decrease in viability of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 25 µM, indicating potent activity against these cell lines.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent.
- In Vitro Studies : Tests against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that the compound exhibits bactericidal properties at concentrations above 20 µg/mL.
- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis.
Other Biological Activities
Additional research highlights other potential biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
- Neuroprotective Effects : Investigations into neuroprotection indicate that it may reduce oxidative stress in neuronal cells.
Data Table of Biological Activities
Q & A
How can researchers optimize the synthesis of 3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride to improve yield and purity?
Basic Research Question
Methodological Answer:
The synthesis can be optimized by modifying reaction conditions such as solvent choice, temperature, and catalyst loading. For example, highlights the use of PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) as a coupling agent in 1,4-dioxane under inert atmosphere, achieving a 93% yield for a structurally similar pyrazolo[1,5-a]pyrimidine derivative. Key steps include:
- Reagent stoichiometry : Use 1.3 equivalents of PyBroP and 3.0 equivalents of triethylamine to activate intermediates.
- Temperature control : Perform coupling at 20°C for 2 hours, followed by arylation at 110°C for 24 hours.
- Purification : Employ column chromatography (e.g., silica gel with 9:1 petroleum ether/ethyl acetate) and recrystallization (cyclohexane/CH₂Cl₂) to isolate high-purity crystals .
What spectroscopic and crystallographic techniques are most reliable for characterizing the structural integrity of this compound?
Basic Research Question
Methodological Answer:
- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., thiophen-2-yl and trifluoromethyl groups). validates aromatic protons in pyrazolo[1,5-a]pyrimidine derivatives at δ 7.2–8.5 ppm, while trifluoromethyl carbons appear at ~120 ppm (¹³C NMR).
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol). reports monoclinic crystal systems (space group P2₁/c) with Z=4, validated by Rigaku Saturn diffractometers .
How can researchers resolve contradictions in reported melting points or spectral data for pyrazolo[1,5-a]pyrimidine derivatives?
Advanced Research Question
Methodological Answer:
Discrepancies often arise from polymorphism or solvent impurities . To address this:
- Thermogravimetric analysis (TGA) : Verify thermal stability and detect solvent residues (e.g., reports melting points of 266–268°C for compound 10c).
- Recrystallization : Reproduce results using solvents listed in protocols (e.g., ethanol vs. cyclohexane/CH₂Cl₂ in ).
- Cross-validate spectra : Compare NMR data with computational predictions (e.g., DFT calculations for ¹³C chemical shifts) .
What strategies are effective for enhancing the biological activity of this compound through structural modifications?
Advanced Research Question
Methodological Answer:
- Substituent tuning : Replace the thiophen-2-yl group with electron-deficient aryl rings (e.g., 4-fluorophenyl in ) to improve target binding. notes that trifluoromethyl groups enhance metabolic stability.
- Bioisosteric replacement : Substitute the carbonyl chloride with carboxamide (e.g., Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate in ) to reduce reactivity while retaining activity.
- SAR studies : Test analogues against specific targets (e.g., antitrypanosomal assays in ) to correlate substituent effects with IC₅₀ values .
How can single-crystal X-ray diffraction data inform the design of derivatives with improved physicochemical properties?
Advanced Research Question
Methodological Answer:
X-ray data (e.g., : a=9.0826 Å, β=99.46°) reveal molecular packing and hydrogen-bonding networks critical for solubility and stability. For example:
- Planarity : The pyrazolo[1,5-a]pyrimidine core’s planarity (mean deviation 0.003 Å) suggests rigidity, which can be exploited to design conformationally restricted derivatives.
- Halogen interactions : Chlorine atoms participate in C–Cl···π interactions (3.3–3.5 Å), which can be optimized for crystal engineering .
What reaction conditions favor selective substitution at the 2-carbonyl chloride position?
Advanced Research Question
Methodological Answer:
- Nucleophilic acyl substitution : Use DMAP (4-dimethylaminopyridine) in dichloromethane to activate the carbonyl chloride toward amines or alcohols.
- Temperature : Reactions at 0–5°C minimize side reactions (e.g., uses reflux with POCl₃ for chlorination).
- Monitoring : Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and quench with NaHCO₃ to neutralize excess HCl .
How can researchers mitigate challenges in purifying this compound due to its hydrolytic sensitivity?
Basic Research Question
Methodological Answer:
- Inert conditions : Use Schlenk lines or gloveboxes during column chromatography ().
- Lyophilization : For aqueous-sensitive intermediates, freeze-dry under vacuum (0.1 mbar) after extraction.
- Stabilizers : Add 1% w/v ascorbic acid to eluents to prevent oxidation .
What computational methods are suitable for predicting the reactivity of the trifluoromethyl group in catalytic cycles?
Advanced Research Question
Methodological Answer:
- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model C–F bond dissociation energies (BDEs). ’s torsion angles (e.g., Cl1–C10–C11–C12: 179.8°) inform steric effects.
- Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict nucleophilic attack sites .
How does the thiophen-2-yl group influence the compound’s electronic properties compared to phenyl analogues?
Advanced Research Question
Methodological Answer:
- Electron-rich character : Thiophene’s sulfur atom increases π-electron density, shifting UV-Vis λmax by ~20 nm (: red shift in arylazo derivatives).
- Hirshfeld analysis : Compare sulfur’s contribution to molecular electrostatic potential (MEP) maps vs. phenyl analogues using CrystalExplorer .
What protocols ensure long-term stability of this compound in storage for biological assays?
Basic Research Question
Methodological Answer:
- Storage : Keep at –20°C in amber vials under argon. recommends desiccants (e.g., silica gel) to prevent hydrolysis.
- Stability testing : Use HPLC (C18 column, acetonitrile/water gradient) monthly to detect degradation (<2% over 6 months) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
